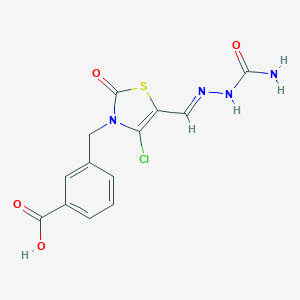

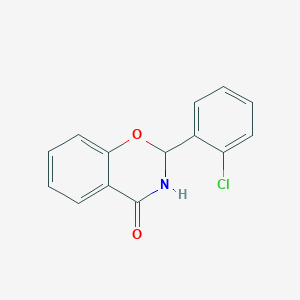

![molecular formula C13H11NO5S B353452 [2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid CAS No. 871480-77-2](/img/structure/B353452.png)

[2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid” is a chemical compound that belongs to the class of organic compounds known as thiazolidinediones . It has a molecular weight of 175.16 and its empirical formula is C5H5NO4S .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains two carbonyl groups and an acetic acid group .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its SMILES string is O=C(SC1CC(O)=O)NC1=O, and its InChI key is NYOCHSASHNVXRM-UHFFFAOYSA-N .Wirkmechanismus

The mechanism of action of DOTAP involves the formation of stable complexes with nucleic acids. The positively charged headgroup of DOTAP interacts with the negatively charged phosphate groups of nucleic acids, forming stable complexes that can penetrate cell membranes. Once inside the cell, the nucleic acids are released from the complex and can be expressed.

Biochemical and Physiological Effects:

DOTAP has been shown to have low toxicity and immunogenicity, making it an attractive option for gene delivery and transfection studies. It has also been shown to have minimal effects on cell viability and proliferation. However, it is important to note that the efficacy of DOTAP-mediated gene delivery can vary depending on the cell type and experimental conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using DOTAP for gene delivery is its high transfection efficiency. It has also been shown to be less toxic than other cationic lipids, such as Lipofectamine. However, one limitation of DOTAP is that it can be expensive compared to other transfection reagents. Additionally, the efficacy of DOTAP-mediated gene delivery can be affected by factors such as the concentration of DOTAP and the ratio of DOTAP to nucleic acid.

Zukünftige Richtungen

There are several future directions for research involving DOTAP. One area of interest is the development of new formulations and modifications of DOTAP that can improve its transfection efficiency and reduce toxicity. Another area of interest is the use of DOTAP in the development of vaccines and immunotherapies for cancer and infectious diseases. Additionally, there is potential for the use of DOTAP in the delivery of other therapeutic molecules, such as siRNA and antisense oligonucleotides.

Synthesemethoden

DOTAP can be synthesized using a variety of methods, including the reaction of 2,4-thiazolidinedione with 2-bromo-2-phenylacetic acid, followed by reaction with 2-aminoethanol. This method yields DOTAP with a purity of over 95%.

Wissenschaftliche Forschungsanwendungen

DOTAP has been widely used in scientific research for gene delivery and transfection studies. It has also been used in the development of vaccines and immunotherapies for cancer and infectious diseases. DOTAP has been shown to efficiently deliver nucleic acids into a variety of cell types, including primary cells and difficult-to-transfect cell lines.

Eigenschaften

IUPAC Name |

2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5S/c15-9(8-4-2-1-3-5-8)7-14-12(18)10(6-11(16)17)20-13(14)19/h1-5,10H,6-7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOLOJZFFBYCAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)C(SC2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641288 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B353378.png)

![Acenaphtho[1,2-e][1,2,4]triazine-9-thiol](/img/structure/B353385.png)

![Ethyl 4-{[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B353386.png)

![4-[(4-Chlorophenyl)(hydroxy)methylene]-5-(4-nitrophenyl)dihydro-2,3-furandione](/img/structure/B353396.png)

![3-(4-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B353401.png)

![[(E)-(4-chloro-2-oxo-3-phenyl-1,3-thiazol-5-yl)methylideneamino]urea](/img/structure/B353416.png)